molecular formula C10H6N2S B1321663 Naphtho[2,3-c][1,2,5]thiadiazole CAS No. 91928-83-5

Naphtho[2,3-c][1,2,5]thiadiazole

Cat. No.: B1321663
CAS No.: 91928-83-5
M. Wt: 186.24 g/mol
InChI Key: MPFYNGAGLNSXOL-UHFFFAOYSA-N
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Description

Naphtho[2,3-c][1,2,5]thiadiazole is a heterocyclic compound that contains a fused ring system composed of a naphthalene ring and a thiadiazole ring. This compound is known for its unique electronic properties and has been extensively studied for its applications in various fields, including organic electronics and materials science .

Mechanism of Action

Target of Action

Naphtho[2,3-c][1,2,5]thiadiazole (NTD) primarily targets the electron transport chain in various applications . It is used in the development of dye-sensitized solar cells (DSSCs) and light-emitting devices , where it acts as a carrier for both holes and electrons .

Mode of Action

NTD interacts with its targets through its unique optical absorption and emission properties . It has a high fluorescence quantum yield and shows ambipolar transporting property, meaning it can transport both holes and electrons . This is due to the absence of a strong donor group in the molecular structure, which effectively suppresses intermolecular dipole-dipole interaction and concentration quenching .

Biochemical Pathways

The primary biochemical pathway affected by NTD is the electron transport chain . Theoretical calculations show that holes and electrons would both hop between the adjacent NTD chromophores, resulting in the ambipolar transporting property .

Pharmacokinetics

The emission color of NTD can be adjusted depending on the aryl substituents at the 4,9-position of the NTD chromophore .

Result of Action

The result of NTD’s action is the creation of highly efficient light-emitting devices and dye-sensitized solar cells (DSSCs) . For instance, the NT-based polymer PBDT-DTNT exhibited considerably better photovoltaic performance with a power conversion efficiency (PCE) of 6.00% .

Action Environment

The action, efficacy, and stability of NTD can be influenced by environmental factors such as the presence of other compounds and the physical state of NTD. For example, the presence of a strong donor group in the molecular structure can affect its properties . Furthermore, the film morphology and thermal stability of NTD compounds have been investigated, indicating that these factors can influence the compound’s action .

Biochemical Analysis

Biochemical Properties

Naphtho[2,3-c][1,2,5]thiadiazole plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is critical for cell proliferation and differentiation. Additionally, it can affect the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. This inhibition can result in altered cellular signaling and function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound may exhibit beneficial effects such as enhanced metabolic activity and improved cellular function. At high doses, it can lead to toxic effects, including liver damage and oxidative stress. These threshold effects highlight the importance of careful dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, influencing the metabolism of various substrates. These interactions can affect metabolic flux and the levels of specific metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphtho[2,3-c][1,2,5]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalene derivatives with thiadiazole precursors in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,3-c][1,2,5]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include various substituted this compound derivatives, which can have different electronic and photophysical properties .

Properties

IUPAC Name

benzo[f][2,1,3]benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2S/c1-2-4-8-6-10-9(11-13-12-10)5-7(8)3-1/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFYNGAGLNSXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=NSN=C3C=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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